

Application Notes and Protocols for N-alkylation of 1H-Indazol-6-amine

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Compound of Interest

Compound Name: **1H-Indazol-6-amine**

Cat. No.: **B160860**

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This document provides detailed protocols and application notes for the N-alkylation of **1H-Indazol-6-amine**, a critical transformation in the synthesis of various biologically active compounds. The regioselectivity of N-alkylation on the indazole scaffold, affording either N1 or N2 isomers, is a significant challenge that is influenced by the choice of reagents and reaction conditions. These protocols offer guidance on achieving different regioselective outcomes.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry. The N-alkylation of indazoles is a common strategy to modulate their physicochemical and pharmacological properties. However, the presence of two nucleophilic nitrogen atoms in the indazole ring often leads to the formation of a mixture of N1 and N2 regioisomers. The 6-amino substituent on the indazole ring can further influence the electronic properties and reactivity of the molecule. This document outlines both an indirect, two-step method via a 6-nitroindazole intermediate and direct N-alkylation protocols for **1H-Indazol-6-amine**.

Factors Influencing Regioselectivity

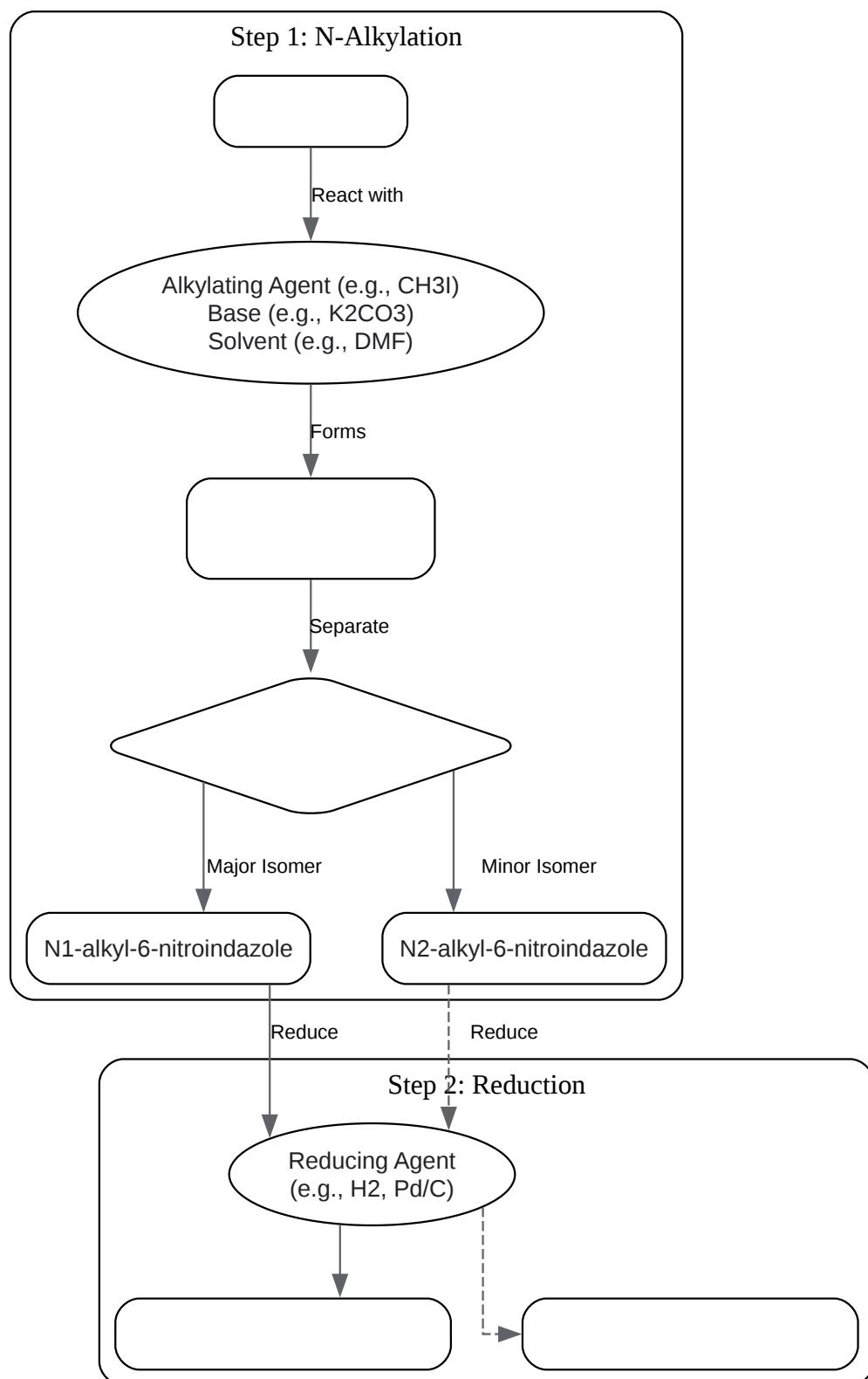
The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of several factors:

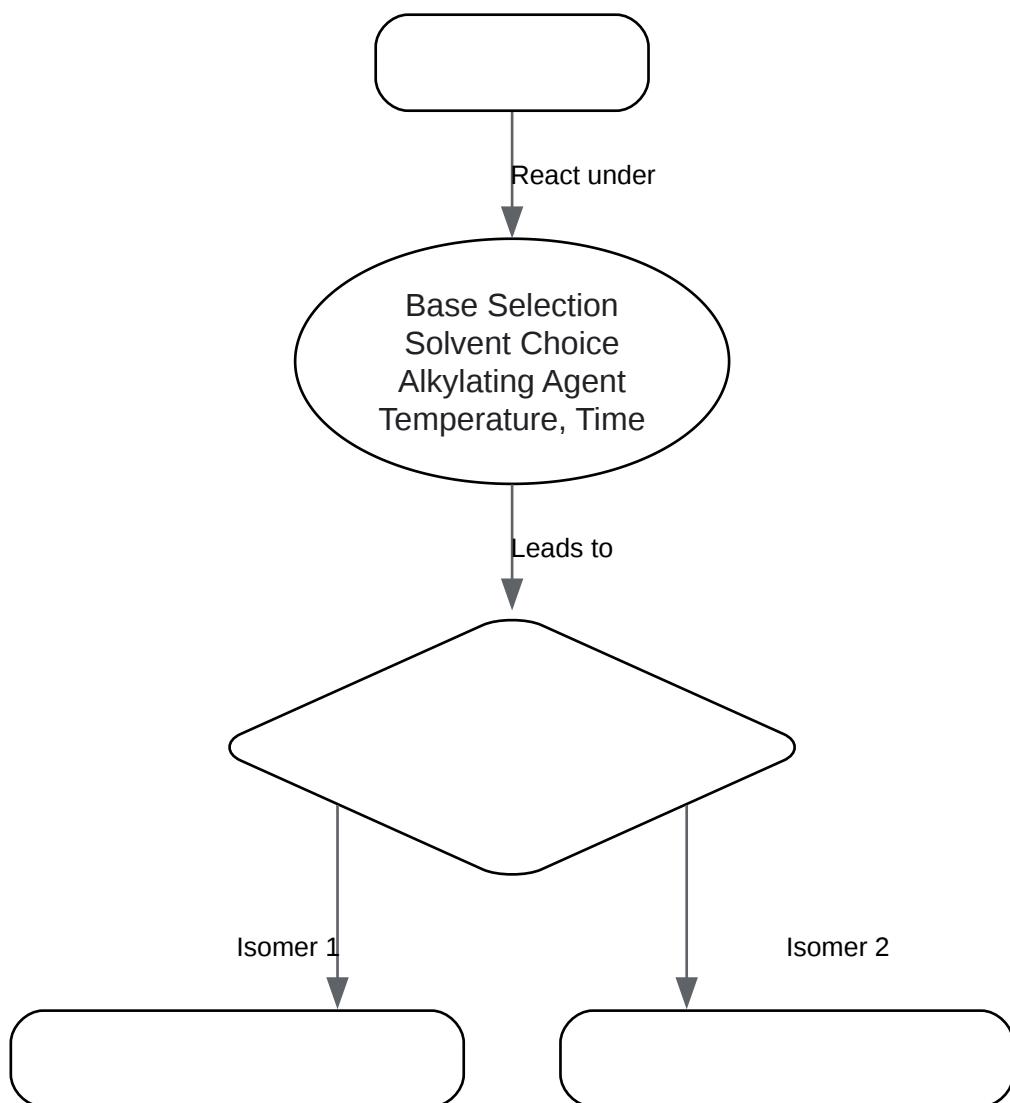
- **Base:** Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) tend to favor the thermodynamically more stable N1-alkylated product. Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to a mixture of N1 and N2 isomers.
- **Solvent:** The choice of solvent can influence the solubility of the indazole salt and the nature of the ion pairing, thereby affecting the regioselectivity.
- **Alkylating Agent:** The nature of the alkylating agent (e.g., alkyl halide, tosylate) can also play a role in the reaction outcome.
- **Substituents:** Electron-donating or withdrawing groups on the indazole ring can alter the nucleophilicity of the N1 and N2 positions. Steric hindrance, particularly from a C7 substituent, can favor N2 alkylation.

Indirect N-Alkylation via 6-Nitroindazole

A documented approach to synthesize N-alkylated 6-aminoindazoles involves the N-alkylation of 6-nitroindazole followed by the reduction of the nitro group. This method has the advantage of avoiding potential side reactions at the 6-amino position during the alkylation step.

Experimental Workflow: Indirect N-Alkylation





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